1-Methyl-4-nitronaphthalene

Descripción general

Descripción

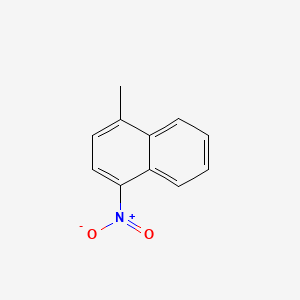

1-Methyl-4-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a yellow crystalline solid that is soluble in organic solvents such as alcohols and ketones but insoluble in water . This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Métodos De Preparación

1-Methyl-4-nitronaphthalene can be synthesized through a two-step process:

Methylation of Naphthalene: Naphthalene is first methylated to introduce a methyl group. This reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-Methyl-4-nitronaphthalene undergoes various chemical reactions, including:

Major products formed from these reactions include 1-methyl-4-aminonaphthalene and 1-methyl-4-carboxynaphthalene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

1-Methyl-4-nitronaphthalene serves as a critical intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its structure allows for further chemical modifications that are essential in creating complex organic molecules used in various applications, including textiles and coatings .

Pharmaceutical Development

Research indicates that this compound is involved in the synthesis of S-triazolyl α-mercaptoacetanilides, which act as inhibitors of HIV reverse transcriptase. This application highlights its potential in medicinal chemistry, particularly in developing antiviral drugs .

Biological Research

Toxicological Studies

The compound has been studied for its toxicological effects, particularly its impact on respiratory systems in animal models. Studies show that exposure to this compound can lead to significant lung injury, affecting Clara and ciliated cells. This research is crucial for understanding the compound's safety profile and potential health risks associated with its industrial use .

Biologically Active Molecules

Investigations into this compound have explored its potential as a precursor for biologically active molecules, suggesting that it may contribute to the development of new therapeutic agents. The compound's derivatives could possess antimicrobial properties, making them candidates for further pharmaceutical exploration .

Industrial Applications

High-Performance Materials

In industrial settings, this compound is utilized in producing high-performance materials such as polyurethanes and other polymers. These materials are essential in various applications, including automotive components, coatings, and adhesives due to their durability and chemical resistance .

Summary of Applications

| Field | Application |

|---|---|

| Chemical Synthesis | Intermediate for dyes and pigments; synthesis of antiviral agents (HIV inhibitors) |

| Biological Research | Toxicological studies; potential precursor for biologically active compounds |

| Industrial Use | Production of high-performance materials (e.g., polyurethanes) |

Case Study 1: Toxicity Assessment

A study conducted on the toxicity of this compound revealed that it induces lung injury in both rats and mice. The research indicated species-selective toxicity, with rats showing significant epithelial cell damage at lower doses compared to mice. This finding underscores the importance of assessing chemical safety across different species .

Case Study 2: Pharmaceutical Research

Research focusing on the development of HIV reverse transcriptase inhibitors highlighted the role of this compound as a key building block in synthesizing effective antiviral compounds. The study demonstrated promising results in inhibiting viral replication, paving the way for future drug development .

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The pathways involved often include redox reactions and interactions with enzymes that facilitate these processes.

Comparación Con Compuestos Similares

1-Methyl-4-nitronaphthalene can be compared with other nitroaromatic compounds such as:

1-Nitronaphthalene: Similar in structure but lacks the methyl group, leading to different reactivity and applications.

2-Methyl-1-nitronaphthalene: The position of the nitro group affects its chemical behavior and applications.

2-Nitronaphthalene: Lacks the methyl group and has different photophysical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products it can form.

Actividad Biológica

1-Methyl-4-nitronaphthalene (1-M-4-NN) is a nitro-substituted derivative of methyl-naphthalene, which has garnered attention due to its potential biological activities and toxicity. This article provides a comprehensive overview of the biological activity associated with 1-M-4-NN, including its toxicological profile, metabolic pathways, and the implications for human health.

This compound has the molecular formula and is characterized by the presence of a nitro group attached to the naphthalene ring. Its structure can influence its reactivity and biological interactions.

Acute Toxicity

Research indicates that 1-M-4-NN exhibits significant toxicity, particularly affecting respiratory and hepatic systems. In studies involving rodents, exposure to this compound resulted in lesions in airway epithelial cells, notably Clara cells and ciliated cells. The severity of lung lesions was found to be dose-dependent, with higher doses leading to more pronounced cellular damage .

Table 1: Toxicity Observations in Rodent Models

| Compound | Dosage (mg/kg) | Observed Effects |

|---|---|---|

| This compound | 25 | Mild toxicity confined to Clara cells |

| 50 | Significant decrease in ciliated cells | |

| 100-150 | Severe vacuolation and denuded basement membrane |

Genotoxicity

Genotoxic effects have also been documented. Studies suggest that 1-M-4-NN can induce DNA damage in various cell lines, raising concerns about its potential carcinogenicity. The compound has been shown to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent DNA damage .

Case Study 1: Inhalation Exposure in Rodents

A study conducted by Fanucchi et al. (2004) demonstrated that inhalation exposure to 1-M-4-NN resulted in significant respiratory toxicity in rats. The study reported that at a concentration of 2 ppm for four hours, observable alterations in Clara cell morphology were noted, indicating that even low-level exposures could lead to cellular damage .

Case Study 2: Hepatotoxicity Assessment

In another investigation, Verschoyle et al. (1993) assessed the hepatotoxic effects of 1-M-4-NN on mice. The results indicated that exposure led to elevated liver enzymes and histopathological changes consistent with hepatocyte injury, underscoring the compound's potential as a hepatotoxicant .

Environmental Impact

The persistence of nitro-polycyclic aromatic hydrocarbons (nPAHs), including 1-M-4-NN, in environmental matrices raises concerns regarding bioaccumulation and ecological toxicity. Studies have detected these compounds in various aquatic organisms, suggesting a significant impact on aquatic ecosystems and potential risks to human health through the food chain .

Propiedades

IUPAC Name |

1-methyl-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLVKAJKOYFHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236757 | |

| Record name | Naphthalene, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-93-3 | |

| Record name | 4-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ISD90391 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.